molecular formula C10H16N4O5 B13970573 Pyroglutamyl-seryl-glycinamide CAS No. 51095-58-0

Pyroglutamyl-seryl-glycinamide

Cat. No.: B13970573
CAS No.: 51095-58-0
M. Wt: 272.26 g/mol
InChI Key: SNVCQCDMJFMDFS-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyroglutamyl-seryl-glycinamide is a tripeptide compound composed of pyroglutamic acid, serine, and glycinamide residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyroglutamyl-seryl-glycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of pyroglutamic acid to the resin, followed by the addition of serine and glycinamide residues. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers to remove protecting groups and release the peptide.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Pyroglutamyl-seryl-glycinamide can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target the amide bonds within the peptide.

    Substitution: The glycinamide residue can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Hydroxylated serine derivatives.

    Reduction: Reduced peptide bonds, potentially leading to peptide fragmentation.

    Substitution: Modified peptides with substituted glycinamide residues.

Scientific Research Applications

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic effects, including as a drug delivery vehicle and in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of pyroglutamyl-seryl-glycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyroglutamic acid residue can enhance the stability of the peptide, while the serine and glycinamide residues contribute to its binding affinity and specificity. The compound can modulate biological pathways by acting as an agonist or antagonist, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Triptorelin: An oligopeptide comprising pyroglutamyl, histidyl, tryptophyl, seryl, tyrosyl, D-tryptophyl, leucyl, arginyl, prolyl, and glycinamide residues.

    Pyroglutamic Acid: A derivative of glutamic acid, often found in proteins and peptides.

Uniqueness

Pyroglutamyl-seryl-glycinamide is unique due to its specific sequence and combination of residues, which confer distinct biochemical properties. Its stability, binding affinity, and potential therapeutic applications set it apart from other similar compounds.

Properties

CAS No.

51095-58-0

Molecular Formula

C10H16N4O5

Molecular Weight

272.26 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C10H16N4O5/c11-7(16)3-12-9(18)6(4-15)14-10(19)5-1-2-8(17)13-5/h5-6,15H,1-4H2,(H2,11,16)(H,12,18)(H,13,17)(H,14,19)/t5-,6-/m0/s1

InChI Key

SNVCQCDMJFMDFS-WDSKDSINSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CO)C(=O)NCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.